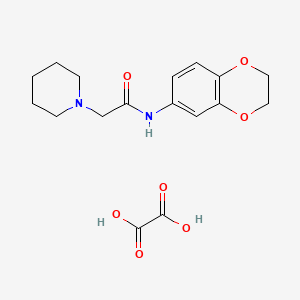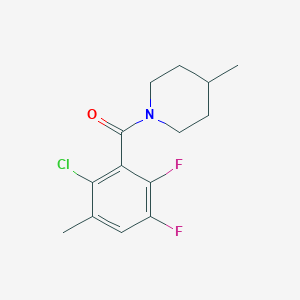![molecular formula C17H16INO2 B5360264 3-[(4-iodophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5360264.png)
3-[(4-iodophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-iodophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as IBMP-8 or iodobenzyl-4-methoxychalcone, and it is a member of the chalcone family of compounds. IBMP-8 has a unique chemical structure that makes it an attractive candidate for scientific research.
作用机制
The mechanism of action of IBMP-8 is not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. IBMP-8 has also been shown to induce cell cycle arrest in cancer cells, which prevents them from dividing and multiplying.
Biochemical and Physiological Effects:
IBMP-8 has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. IBMP-8 has also been shown to induce apoptosis in cancer cells, which is the programmed cell death of cancer cells. Additionally, IBMP-8 has been shown to induce cell cycle arrest in cancer cells.
实验室实验的优点和局限性
One of the advantages of IBMP-8 for lab experiments is its ability to inhibit the growth of cancer cells. This makes it an attractive candidate for the development of new cancer therapies. Additionally, IBMP-8 has been shown to induce apoptosis in cancer cells, which is a desirable outcome for cancer therapy. However, one of the limitations of IBMP-8 for lab experiments is its complex synthesis process. This makes it difficult and time-consuming to produce large quantities of the compound for research purposes.
未来方向
There are several future directions for the research of IBMP-8. One direction is the development of new cancer therapies based on the compound. Another direction is the study of the mechanism of action of IBMP-8 to gain a better understanding of how it works. Additionally, the synthesis process of IBMP-8 could be optimized to make it more efficient and cost-effective. Finally, the effects of IBMP-8 on other diseases and conditions could be studied to determine its potential applications in other areas of research.
Conclusion:
IBMP-8 is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound has shown potential as a cancer therapy due to its ability to inhibit the growth of cancer cells and induce apoptosis. However, the complex synthesis process of IBMP-8 is a limitation for lab experiments. Despite this, there are several future directions for the research of IBMP-8, including the development of new cancer therapies and the study of its mechanism of action.
合成方法
The synthesis of IBMP-8 is a complex process that involves several steps. The first step involves the preparation of 4-methoxybenzaldehyde and 4-iodoaniline. These two compounds are then combined to form the intermediate product, 4-methoxybenzylidene-4'-iodoaniline. The final step involves the reaction of the intermediate product with acetone in the presence of a catalyst to form IBMP-8.
科学研究应用
IBMP-8 has shown potential applications in various fields of scientific research. One of the primary areas of research is in the field of cancer therapy. IBMP-8 has been shown to inhibit the growth of cancer cells and induce apoptosis, which is the programmed cell death of cancer cells. This makes IBMP-8 an attractive candidate for the development of new cancer therapies.
属性
IUPAC Name |
(E)-3-(4-iodoanilino)-1-(4-methoxyphenyl)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16INO2/c1-12(19-15-7-5-14(18)6-8-15)11-17(20)13-3-9-16(21-2)10-4-13/h3-11,19H,1-2H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCNYBNSMJATFJ-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC=C(C=C1)OC)NC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=C(C=C1)OC)/NC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-1-phenyl-N-[(3-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-5-isoxazolyl)methyl]methanamine](/img/structure/B5360187.png)
![[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]acetic acid](/img/structure/B5360192.png)
![N-(3,4-dimethylphenyl)-2-{5-[3-(2-furyl)-2-propen-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B5360208.png)
![4-(4-ethylphenyl)-1-isopropyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B5360221.png)
![5-amino-3-{1-cyano-2-[5-(2-methyl-5-nitrophenyl)-2-furyl]vinyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5360222.png)
![4-{[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}-1-propyl-2-pyrrolidinone](/img/structure/B5360230.png)

![5-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl]-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B5360240.png)
![3,3-dimethyl-11-(2-phenylvinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5360248.png)



![4-{[4,5-dimethyl-2-(1H-pyrrol-1-yl)-3-thienyl]carbonyl}-2-(trifluoromethyl)morpholine](/img/structure/B5360296.png)
![5-{[(4-fluoro-1-naphthyl)methyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B5360320.png)